molecular formula C10H7ClF3N5O B2904221 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide CAS No. 623584-48-5

5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2904221
CAS No.: 623584-48-5
M. Wt: 305.65
InChI Key: XABUNAPAHLOXCT-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound characterized by its complex molecular structure, which includes an amino group, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the purity and yield of the final product. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group makes it particularly reactive in certain conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

Industry: In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its properties may enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 5-amino-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide include:

  • 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine

Uniqueness: What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the resulting chemical properties

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

5-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3N5O/c11-6-1-4(10(12,13)14)2-17-9(6)19-7(15)5(3-18-19)8(16)20/h1-3H,15H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABUNAPAHLOXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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